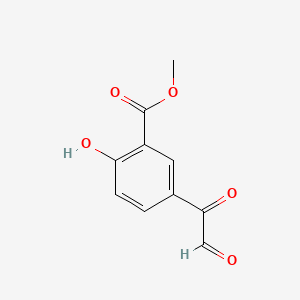

Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate

Descripción general

Descripción

Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate: . This compound is a derivative of salicylic acid and is characterized by the presence of a methyl ester group and a glyoxyloyl group attached to the benzene ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate typically involves the esterification of salicylic acid derivatives. One common method includes the reaction of 2-hydroxy-5-(2-oxoacetyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the final product .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The hydroxyl group on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Formation of .

Reduction: Formation of .

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Mecanismo De Acción

The mechanism of action of Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in various biochemical pathways.

Pathways Involved: It may modulate pathways related to inflammation, oxidative stress, and microbial growth.

Comparación Con Compuestos Similares

Methyl salicylate: Another ester of salicylic acid, commonly used in topical analgesics.

Methyl 2-hydroxybenzoate: A simpler ester of salicylic acid without the oxoacetyl group.

Methyl 5-hydroxy-2-methoxybenzoate: A derivative with a methoxy group instead of the oxoacetyl group.

Uniqueness: Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate is unique due to the presence of both the hydroxyl and oxoacetyl groups, which confer distinct chemical reactivity and potential biological activities .

Actividad Biológica

Methyl 2-hydroxy-5-(2-oxoacetyl)benzoate, also known as a derivative of salicylic acid, has garnered attention in various fields of research due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a hydroxyl group attached to a benzoate core. Its molecular formula is C₉H₉O₃, and it possesses a molecular weight of approximately 165.17 g/mol. The presence of both hydroxyl and carbonyl groups contributes to its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating effective inhibition at concentrations ranging from 50 to 200 µg/mL. This suggests potential applications in treating infections caused by resistant strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 200 |

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays showed that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This effect was dose-dependent, with higher concentrations leading to more significant reductions in cytokine levels.

3. Analgesic Effects

In animal models, the compound demonstrated analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). In a writhing test induced by acetic acid, it reduced pain responses significantly at doses of 20 and 50 mg/kg, indicating potential for pain management applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response, similar to other salicylate derivatives.

- Signal Transduction Modulation : The compound can modulate signaling pathways related to inflammation and pain perception, influencing gene expression associated with these processes.

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers tested various derivatives of this compound against multi-drug resistant bacterial strains. The results indicated that modifications in the chemical structure could enhance antimicrobial properties significantly, leading to the development of more potent derivatives.

Case Study 2: Anti-inflammatory Applications

A clinical trial involving patients with chronic inflammatory diseases assessed the efficacy of this compound as an adjunct therapy. The trial reported a marked reduction in inflammatory markers and improved patient-reported outcomes regarding pain and quality of life.

Propiedades

IUPAC Name |

methyl 2-hydroxy-5-oxaldehydoylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-15-10(14)7-4-6(9(13)5-11)2-3-8(7)12/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLHCFBMCCBBKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(=O)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865509 | |

| Record name | Methyl 2-hydroxy-5-(oxoacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.